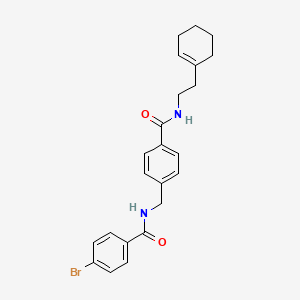
4-ブロモ-N-(4-((2-(シクロヘキセン-1-イル)エチル)カルバモイル)ベンジル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[(4-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}phenyl)methyl]benzamide is a complex organic compound that features a bromine atom, a cyclohexene ring, and a benzamide group
科学的研究の応用
4-bromo-N-[(4-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}phenyl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(4-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}phenyl)methyl]benzamide typically involves multiple steps:
Formation of the Cyclohexene Derivative: The cyclohexene ring is synthesized through a series of reactions starting from cyclohexane, involving bromination to introduce the bromine atom.
Amide Formation: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the amide group or the bromine atom, leading to the formation of amines or debrominated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or debrominated compounds.
Substitution: Hydroxyl or amino-substituted derivatives.
作用機序
The mechanism of action of 4-bromo-N-[(4-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}phenyl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
4-bromo-1-butene: Similar in having a bromine atom and an alkene group.
4-bromophenylacetic acid: Shares the bromine-substituted phenyl ring.
1-bromocyclohexene: Contains a bromine atom and a cyclohexene ring.
生物活性
4-bromo-N-[(4-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}phenyl)methyl]benzamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C19H23BrN2O and features a bromobenzamide structure, which is often associated with various biological activities. The presence of the cyclohexene moiety may enhance its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to 4-bromo-N-[(4-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}phenyl)methyl]benzamide exhibit significant biological activities, including:
- Anticancer Activity : Compounds containing benzamide derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar benzamide derivatives can induce apoptosis in cancer cell lines such as HEPG2 and MCF7 .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression. For example, phosphodiesterase inhibitors are known to modulate signaling pathways crucial for tumor growth .
The exact mechanisms by which 4-bromo-N-[(4-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}phenyl)methyl]benzamide exerts its biological effects are still under investigation. However, potential mechanisms include:
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at various phases, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The ability to trigger programmed cell death pathways is a critical aspect of the anticancer properties observed in related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of benzamide derivatives, highlighting their potential therapeutic benefits:
-
Antitumor Activity Study : A study assessed the cytotoxic effects of various benzamide derivatives on HEPG2 cells. Compounds demonstrated IC50 values ranging from 3.74 to 9.38 µg/mL, indicating significant antitumor activity compared to standard treatments like doxorubicin .
Compound IC50 (µg/mL) Compound A 3.74 Compound B 4.31 Compound C 3.92 - Biochemical Safety Assessment : The safety profile of these compounds was evaluated through biochemical assays measuring liver enzyme levels (ALT, AST) and other parameters in serum, showing moderate safety margins with no significant adverse effects compared to controls .
特性
IUPAC Name |
4-[[(4-bromobenzoyl)amino]methyl]-N-[2-(cyclohexen-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O2/c24-21-12-10-20(11-13-21)23(28)26-16-18-6-8-19(9-7-18)22(27)25-15-14-17-4-2-1-3-5-17/h4,6-13H,1-3,5,14-16H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJCFKVOKRPLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














